molecular formula C9H13ClN4O3 B1143038 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine CAS No. 173256-61-6

2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine

Cat. No. B1143038
CAS RN: 173256-61-6
M. Wt: 260.68
InChI Key:
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Description

2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine (2CDAP) is a novel synthetic compound that has been studied for its potential applications in various scientific fields. 2CDAP is a member of the pyrazine family, and is composed of a core pyrazine ring with two chlorine atoms and a 2-deoxyribofuranosyl group attached. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antifungal activities, as well as potential applications in cancer research.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and properties of compounds related to 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine. Mederski et al. (2003) explored the preparation of pyrido[3,4-b]pyrazines using 2-chloro-3,4-diaminopyridine, demonstrating the potential for creating a variety of derivatives through chemical reactions (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003). Similarly, Walker et al. (1997) achieved the synthesis of novel 2′-deoxy pyrazine C-nucleosides, illustrating the utility of cross-coupling reactions in creating new molecular structures (Walker, Chen, Hinkley, Wise, & Townsend, 1997).

Antiviral and Antitumor Applications

In the field of medicinal chemistry, research has been conducted on the antiviral and antitumor potential of derivatives of this compound. For example, the synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides by Bussolari et al. (1993) explored their potential in antitumor studies (Bussolari, Ramesh, Stoeckler, Chen, & Panzica, 1993). Additionally, research by Shealy et al. (1984) on the synthesis of carbocyclic analogues of 2′-deoxyribofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines highlighted their activity against herpes simplex virus (Shealy, O'dell, Shannon, & Arnett, 1984).

properties

IUPAC Name

(2R,3S,5R)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJKYPXFZLKMDU-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1C2=C(N=C(C(=N2)Cl)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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